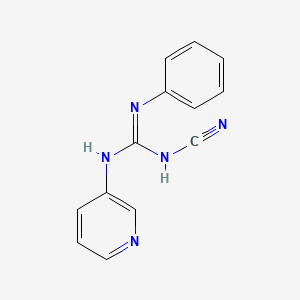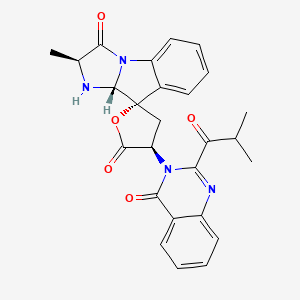![molecular formula C16H12Br2O2 B14603684 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one) CAS No. 60037-75-4](/img/structure/B14603684.png)
1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one) is a useful research compound. Its molecular formula is C16H12Br2O2 and its molecular weight is 396.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) involves the reaction of 4-bromoacetophenone with biphenyl in the presence of a catalyst. The reaction typically occurs under alkaline conditions with the addition of an organic solvent. The process can be optimized by adjusting the experimental conditions to improve the yield .
Industrial Production Methods:
Chemical Reactions Analysis
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)[][1].
Scientific Research Applications
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a key intermediate in the synthesis of antiviral drugs, particularly those used to treat hepatitis C.
Industry: The compound is used in the production of dyes, fluorescent dyes, and additives for coatings, plastics, and rubber[][1].
Comparison with Similar Compounds
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) is unique due to its biphenyl structure and the presence of two bromoacetyl groups. Similar compounds include:
4,4’-Bis(2-chloroacetyl)biphenyl: This compound has chlorine atoms instead of bromine atoms, making it less reactive in nucleophilic substitution reactions.
4,4’-Bis(2-iodoacetyl)biphenyl: This compound has iodine atoms, which are more reactive than bromine atoms, making it more suitable for certain types of reactions.
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethanone): This compound has a triazinane core structure, making it structurally different but functionally similar in terms of reactivity.
Properties
CAS No. |
60037-75-4 |
|---|---|
Molecular Formula |
C16H12Br2O2 |
Molecular Weight |
396.07 g/mol |
IUPAC Name |
2-bromo-1-[2-[2-(2-bromoacetyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H12Br2O2/c17-9-15(19)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(20)10-18/h1-8H,9-10H2 |
InChI Key |
OFZVKDUTSQQTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)CBr)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)




methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)

